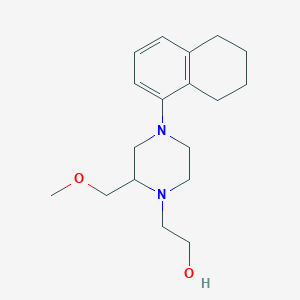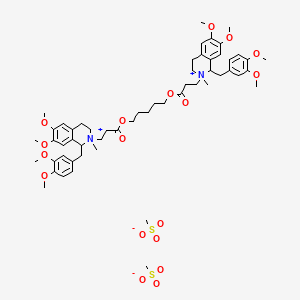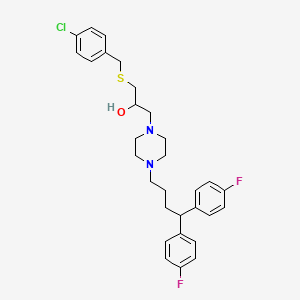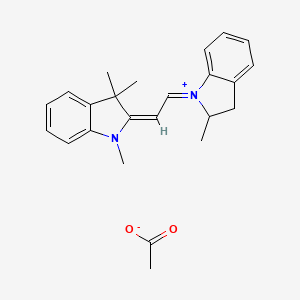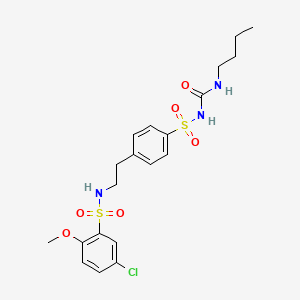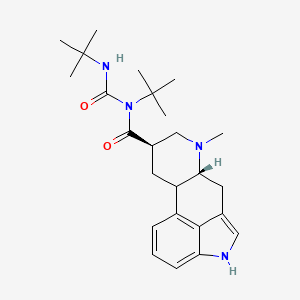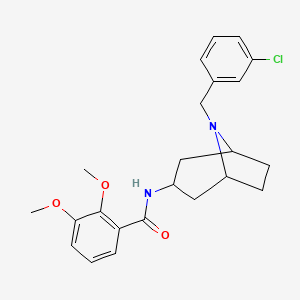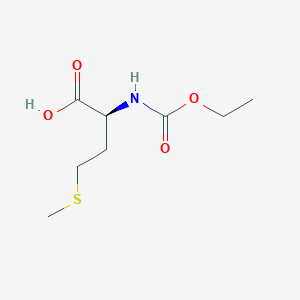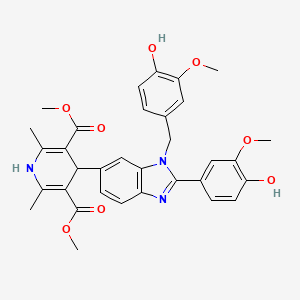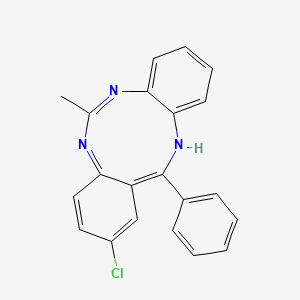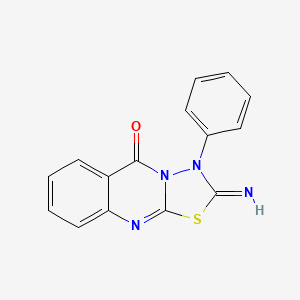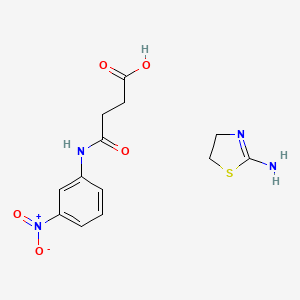
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is a complex organic compound that features both a thiazole ring and a nitroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones. The nitroaniline moiety can be introduced via nitration of aniline derivatives followed by coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitroaniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiazoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for compounds like 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the nitroaniline moiety can participate in redox reactions, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Such as thiamine (vitamin B1) which also contains a thiazole ring.
Nitroaniline Derivatives: Such as 4-nitroaniline, which is used in dye synthesis.
Uniqueness
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is unique due to the combination of the thiazole ring and nitroaniline moiety, which can confer distinct chemical and biological properties not found in simpler compounds.
Propriétés
Numéro CAS |
171088-76-9 |
|---|---|
Formule moléculaire |
C13H16N4O5S |
Poids moléculaire |
340.36 g/mol |
Nom IUPAC |
4,5-dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5.C3H6N2S/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17;4-3-5-1-2-6-3/h1-3,6H,4-5H2,(H,11,13)(H,14,15);1-2H2,(H2,4,5) |
Clé InChI |
HJWYRDHFJAZZCX-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)N.C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


